![molecular formula C18H28N2O2 B2520809 N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide CAS No. 1421484-69-6](/img/structure/B2520809.png)
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide
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Overview
Description
“N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also has a phenyl group and an amide group, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a piperidine ring substituted at the 1-position with a 2-methoxyethyl group, and at the 4-position with a phenylbutanamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors such as its functional groups and overall structure. For example, the presence of an amide group could result in the formation of hydrogen bonds .Scientific Research Applications
- Researchers can explore modifications of this compound to create novel drug candidates. Its structural features may allow for interactions with specific biological targets, making it valuable in medicinal chemistry .
Medicinal Chemistry and Drug Design
Neurodegenerative Diseases
Mechanism of Action
Target of Action
The primary target of “N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide” is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
“N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide” acts as an inhibitor of the Lp-PLA2 enzyme . The inhibition of this enzyme is expected to stop the build-up of fatty streaks by inhibiting the formation of lysophosphatidylcholine . This could be useful in the treatment of atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathway involving the Lp-PLA2 enzyme. This enzyme is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . By inhibiting this enzyme, the compound could potentially prevent the development of atherosclerotic plaques .
Result of Action
The molecular and cellular effects of the compound’s action would be the inhibition of the Lp-PLA2 enzyme and the prevention of the formation of lysophosphatidylcholine . This could potentially lead to a decrease in the development of atherosclerotic plaques .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-17(15-7-5-4-6-8-15)18(21)19-16-9-11-20(12-10-16)13-14-22-2/h4-8,16-17H,3,9-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBLZNXICSHTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide |
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